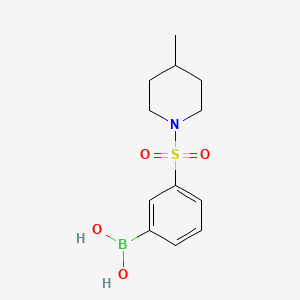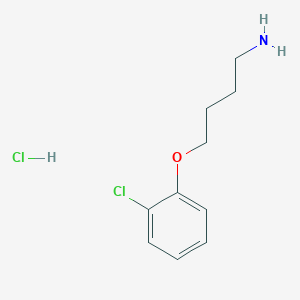
4-(2-Chlorophenoxy)butan-1-amine hydrochloride
Overview
Description
4-(2-Chlorophenoxy)butan-1-amine hydrochloride, otherwise known as CPBA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 160-162°C. CPBA is a versatile compound that has been used in a variety of research fields, such as in organic chemistry, biochemistry, and pharmacology. CPBA is most commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Scientific Research Applications
- Summary of the application : “4-(2-Chlorophenoxy)butan-1-amine hydrochloride” is used in the field of biocatalysis, specifically in the synthesis of short-chain chiral amines . These amines are key compounds in the chemical industry and precursors of various pharmaceuticals .
- Methods of application or experimental procedures : The biocatalytic synthesis of these amines is achieved through lipase-catalyzed resolutions . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs). Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Results or outcomes : Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine .
-
4-(4-chlorophenoxy)butan-1-amine hydrochloride : This compound is similar to the one you asked about, but with the chlorophenoxy group attached at the 4-position instead of the 2-position. It’s used in scientific research, but specific applications are not widely documented .
-
2-(3-chlorophenoxy)butan-1-amine hydrochloride : This compound is another variant where the chlorophenoxy group is attached at the 3-position. It’s also used in scientific research, but again, specific applications are not widely documented .
properties
IUPAC Name |
4-(2-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPEIPBLFERAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



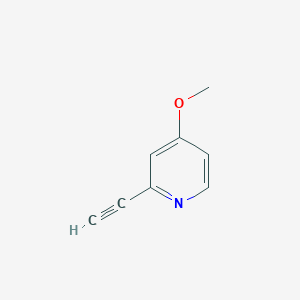
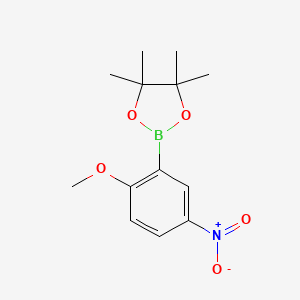
![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)
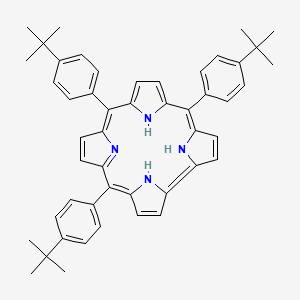

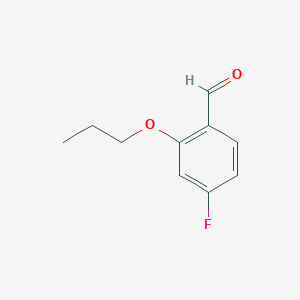
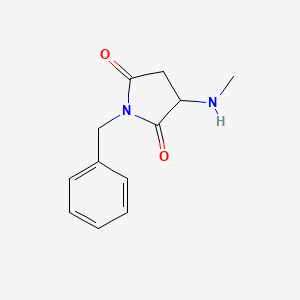
![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)

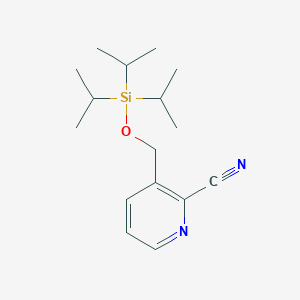
![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)

